(4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Beschreibung
BenchChem offers high-quality (4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN7O/c22-16-8-6-15(7-9-16)21(30)28-12-10-27(11-13-28)19-18-20(24-14-23-19)29(26-25-18)17-4-2-1-3-5-17/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSBWGYSAPNDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of the compound 1-(4-bromobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine, also known as (4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By preventing the activation of CDK2, the compound disrupts the progression from the G1 phase, where the cell grows and prepares DNA synthesis, to the S phase, where DNA replication occurs. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Result of Action
The compound exhibits potent antiproliferative activity against various cancer cell lines. It significantly inhibits the growth of these cells, with IC50 values in the nanomolar range. The compound also induces apoptosis within HCT cells, leading to programmed cell death, further contributing to its antitumor effects.
Biologische Aktivität
The compound (4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a piperazine moiety linked to a triazole-pyrimidine derivative, which is known for various biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 464.3 g/mol. The presence of bromine in the phenyl group and the triazolo-pyrimidine structure contributes to its unique chemical properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and piperazine structures. For instance, research indicates that similar triazole derivatives exhibit cytotoxic effects against various cancer cell lines, including AGS (gastric cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole A | AGS | 15 | Apoptosis induction |
| Triazole B | MCF-7 | 20 | Cell cycle arrest |
| Compound X | A549 (Lung) | 12 | Inhibition of DNA synthesis |
Antimicrobial Properties
The triazole ring is known for its antimicrobial properties. Studies have shown that derivatives similar to our compound can inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways.
Case Study: Antimicrobial Activity
A study on a series of triazole derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.
Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological effects. Some studies suggest that compounds like (4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone may exhibit anxiolytic or antidepressant-like effects through modulation of neurotransmitter systems.
Table 2: Neuropharmacological Activity
| Compound Name | Test Model | Observed Effect |
|---|---|---|
| Piperazine Derivative A | Mouse model | Anxiolytic |
| Piperazine Derivative B | Rat model | Antidepressant |
| Our Compound | In vitro assays | Potential GABA modulation |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole moiety is known for its role in enzyme inhibition, while piperazine derivatives often act on neurotransmitter receptors.
Molecular Docking Studies
Molecular docking studies suggest that the compound may bind effectively to targets such as:
- GABA Receptors : Potentially enhancing GABAergic transmission.
- Kinases : Inhibiting pathways involved in cancer cell proliferation.
Q & A
Basic: What are the standard synthetic pathways for preparing (4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Triazolopyrimidine Core Formation : Copper-catalyzed cyclization of substituted pyrimidines with azides under reflux in DMF or dichloromethane .
Piperazine Coupling : Nucleophilic substitution at the 7-position of the triazolopyrimidine using piperazine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Methanone Linkage : Condensation of the piperazine intermediate with 4-bromobenzoyl chloride in the presence of a coupling agent (e.g., HATU) .
Key Conditions :
- Solvents: DMF, dichloromethane, or acetonitrile.
- Catalysts: CuI for cyclization; Pd/C for cross-coupling (if applicable).
- Reaction Time: 12–48 hours, depending on step efficiency .
Basic: Which spectroscopic and chromatographic methods are critical for structural validation?
Methodological Answer:
- 1H/13C NMR : Confirm aromatic proton environments (e.g., triazolopyrimidine protons at δ 8.5–9.0 ppm) and piperazine connectivity (δ 3.0–4.0 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C₂₃H₂₀BrN₇O requires m/z 506.08) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve ambiguity in stereochemistry for crystalline derivatives .
Advanced: How can reaction yields be optimized for piperazine coupling steps?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (DMF > DCM) to enhance nucleophilicity of piperazine .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Catalyst Screening : Test Pd/C or CuI at 5–10 mol% to accelerate coupling .
- Workup Strategies : Purify intermediates via column chromatography (silica gel, 10% MeOH/DCM) before proceeding to subsequent steps .
Advanced: How do substituent variations on the triazolopyrimidine core influence biological activity?
Methodological Answer:
Structure-activity relationships (SAR) highlight:
- Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) for analogs.
- Use molecular docking to validate binding modes .
Advanced: How should researchers address contradictions in biological assay data across studies?
Methodological Answer:
Control for Purity : Ensure >95% purity via HPLC to exclude batch-specific impurities .
Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
Cell Line Validation : Use authenticated cell lines (e.g., NCI-60 panel) to confirm cytotoxicity trends .
Meta-Analysis : Cross-reference data from PubChem and academic databases (excluding commercial sources) .
Advanced: What strategies mitigate solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions; dilute in PBS or cell media .
- Prodrug Design : Introduce hydroxyl or amine groups via ester/amide linkages to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes for sustained release .
Advanced: How stable is the compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies:
- Stable at pH 4–7 (simulating physiological conditions).
- Degrades at pH >10 via hydrolysis of the triazole ring .
- Thermal Stability : Store at –20°C in inert atmosphere (N₂); avoid repeated freeze-thaw cycles .
Basic: Which pharmacophoric features are critical for its reported kinase inhibition?
Methodological Answer:
- Triazolopyrimidine Core : Acts as a ATP-binding site mimetic .
- 4-Bromophenyl Group : Occupies hydrophobic pockets in kinase domains .
- Piperazine Linker : Facilitates hydrogen bonding with catalytic lysine residues .
Advanced: What computational approaches predict off-target interactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to homologous kinases (e.g., EGFR, VEGFR) using AMBER or GROMACS .
- Pharmacophore Screening : Use Schrödinger’s Phase to identify unintended targets (e.g., cytochrome P450 enzymes) .
- ADMET Prediction : Apply SwissADME to estimate blood-brain barrier penetration and hepatotoxicity .
Advanced: How are trace impurities quantified and controlled during synthesis?
Methodological Answer:
- HPLC-MS : Detect impurities at 0.1% levels using ESI+ mode .
- Recrystallization : Purify crude product from ethanol/water mixtures (1:3 v/v) .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR to minimize by-products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
